Octaphenylcyclotetrasilane
Overview
Description
Octaphenylcyclotetrasilane is a chemical compound with the molecular formula C48H40Si4 . It contains a total of 100 bonds, including 60 non-H bonds, 48 multiple bonds, 8 rotatable bonds, 48 aromatic bonds, 1 four-membered ring, and 8 six-membered rings .
Molecular Structure Analysis
The molecular structure of Octaphenylcyclotetrasilane is characterized by its unique arrangement of atoms. It contains a total of 100 bonds, including 60 non-H bonds, 48 multiple bonds, 8 rotatable bonds, 48 aromatic bonds, 1 four-membered ring, and 8 six-membered rings .Scientific Research Applications
Preparation of α,ω-dichloropolydiphenylsilanes : Octaphenylcyclotetrasilane has been used in the preparation of α,ω-dichloropolydiphenylsilanes, leading to compounds with the formula Cl (SiPh2)n Cl, where n equals 2 to 5. This process involves the addition of chlorine to Octaphenylcyclotetrasilane with or without silicon-silicon cleavage of the polysilane after initial ring-opening (Gilman & Chapman, 1967).
Hydrohalogenation to form halo-derivatives : Octaphenylcyclotetrasilane reacts with anhydrous hydrogen halides to yield 1-halo-1,1,2,2,3,3,4,4-octaphenyltetrasilane. This provides a potential route for mixed dihalo derivatives, which could be valuable in various chemical syntheses (Gilman, Chapman, & Schwebke, 1968).
Synthesis of N-doped porous carbons for CO2 capture : Octaphenylcyclotetrasiloxane has been used as a substrate in the synthesis of N-doped porous carbons, showing potential for applications in CO2 capture and sequestration (Shao, Sang, Huang, & Liu, 2018).
Facilitating the dehydrogenative self-coupling of diphenylsilane : Octaphenylcyclotetra(siloxane) has been synthesized via the dehydrogenative self-coupling of diphenylsilane, demonstrating a novel mode of reactivity and efficiency in the preparation of industrially significant polymers (Albright & Gawley, 2011).
Estrogenic activity in mice : Octaphenylcyclotetrasiloxane has been studied for its estrogenic activity in mice, providing insights into the biological impacts of this compound (He et al., 2003).
X-Ray diffraction study of mesophases : The mesophase of Octaphenylcyclotetrasiloxane has been analyzed using X-ray diffraction, offering valuable information on its structural properties (Albertini, Dubini, Melone, Rustichelli, & Torquati, 1980).
Arylisocyanid insertions in Si-Si bonds : The compound reacts with aryl isocyanides, leading to insertions into the silicon-silicon bond, which has implications for the synthesis of novel compounds (Weidenbruch, Kroke, Peters, & Schnering, 1993).
Ring Opening Polymerization : Octaphenylcyclotetrasilane has been used in the ring-opening polymerization to produce high molecular weight linear polysilanes, demonstrating its potential in polymer chemistry (Fossum & Matyjaszewski, 1994).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2,3,3,4,4-octakis-phenyltetrasiletane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40Si4/c1-9-25-41(26-10-1)49(42-27-11-2-12-28-42)50(43-29-13-3-14-30-43,44-31-15-4-16-32-44)52(47-37-21-7-22-38-47,48-39-23-8-24-40-48)51(49,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBOFSJQAKACCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061432 | |
Record name | Cyclotetrasilane, octaphenyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2061432 | |
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Molecular Weight |
729.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Octaphenylcyclotetrasilane | |
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Product Name |
Octaphenylcyclotetrasilane | |
CAS RN |
1065-95-8 | |
Record name | 1,1,2,2,3,3,4,4-Octaphenylcyclotetrasilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065-95-8 | |
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Record name | Octaphenylcyclotetrasilane | |
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Record name | Octaphenylcyclotetrasilane | |
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Record name | Cyclotetrasilane, 1,1,2,2,3,3,4,4-octaphenyl- | |
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Record name | Cyclotetrasilane, octaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octaphenylcyclotetrasilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.642 | |
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Record name | OCTAPHENYLCYCLOTETRASILANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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